Barium tetracyanoplatinate(II) hydrate
Description
Historical Discovery and Early Characterization
The historical significance of this compound extends far beyond its role as a simple coordination compound, as it played a pivotal role in one of the most revolutionary discoveries in physics and medicine. On November 8, 1895, Wilhelm Conrad Röntgen was conducting experiments with cathode ray tubes at the University of Würzburg when he observed an unusual phenomenon that would forever change the landscape of scientific understanding. During his investigations with various vacuum tubes, including the Hittorf-Crookes and Lenard tubes, Röntgen had wrapped his experimental apparatus in black cardboard to prevent visible light from escaping. Despite this careful shielding, he noticed that a small fluorescent screen painted with barium tetracyanoplatinate continued to glow with a faint luminescence, even when positioned more than a meter away from the tube. This observation was particularly remarkable because cathode rays were known to travel only approximately eight centimeters in air, and the cardboard covering effectively blocked both visible and ultraviolet light.
The fluorescent properties of barium tetracyanoplatinate that enabled this discovery were already well-known to scientists of the late nineteenth century, who commonly used the compound to detect invisible rays in the solar spectrum. Robert Woods of Yale University and Sidney Rowland of Kings College in London were among the prominent researchers who worked extensively with barium tetracyanoplatinate screens during this period. The compound's intense fluorescence when exposed to various forms of radiation made it an ideal detector material, and screens employing barium tetracyanoplatinate became the first radiation detectors in scientific history. When Röntgen brought his hand into the path of the mysterious new radiation he had discovered, he was startled to observe the ghostly image of his hand's bones on the barium tetracyanoplatinate screen, thus also discovering that these new rays could penetrate human tissue while leaving bones visible.
The early characterization of barium tetracyanoplatinate revealed its unique chemical composition and distinctive physical properties. The compound crystallizes with four water molecules of hydration, giving it the complete formula barium tetracyanoplatinate tetrahydrate. Early chemical analysis established its molecular weight as approximately 508.536 atomic mass units, with the anhydrous form having a molecular weight of 436.481. The compound appears as yellow or pale green crystals that exhibit brilliant polychromism, displaying iridescent violet-blue coloration on prism faces and yellow-green in the axial direction. Its solubility characteristics were determined to be approximately 3.5 grams per 100 grams of water at 20 degrees Celsius, while remaining insoluble in ethanol. The compound's density was measured at 2.076 grams per cubic centimeter, and it decomposes at approximately 100 degrees Celsius.
Significance in Coordination Chemistry and Materials Science
The structural characteristics of this compound have provided fundamental insights into coordination chemistry principles and have established important precedents for understanding metal-ligand interactions in complex systems. The compound features a square planar coordination geometry around the platinum center, with four cyanide ligands forming the equatorial plane. X-ray crystallographic analysis has revealed that the platinum-carbon bond distances measure approximately 2.007 angstroms, while the carbon-nitrogen bond lengths are 1.139 angstroms. These precise measurements have contributed significantly to our understanding of metal-cyanide bonding and have served as reference points for subsequent studies of similar coordination compounds.
The crystal structure of this compound demonstrates the complex interplay between ionic and covalent bonding in coordination compounds. The barium cations exhibit large coordination numbers, typically featuring nine nearest neighbors arranged in mono-capped square antiprismatic geometries. These coordination polyhedra are constructed from four nitrogen atoms originating from cyanide groups and five oxygen atoms from water molecules, with some water positions showing split occupancy. This structural arrangement has provided valuable insights into the coordination preferences of alkaline earth metals and has influenced the design of new coordination compounds with specific structural properties.
The compound's significance extends into modern materials science through its role as a precursor for advanced catalyst systems. Research has demonstrated that barium tetracyanoplatinate can serve as an effective precursor for synthesizing supported bimetallic catalysts, particularly in hydrodechlorination applications. When loaded onto silica supports, catalysts derived from barium tetracyanoplatinate precursors have delivered specific reaction rates that exceed conventional platinum-based catalysts by more than an order of magnitude. This enhanced catalytic performance has been attributed to the unique bimetallic structure that results from the controlled decomposition of the coordination compound precursor.
The luminescent properties of barium tetracyanoplatinate have continued to attract research attention in modern materials science applications. Studies of emission spectra and excited-state lifetimes have revealed complex photophysical behavior that varies with temperature and doping levels. Time-resolved emission spectroscopy has identified multiple emission bands, including components at 18,400 and 20,100 wavenumbers, with temperature-dependent intensity ratios that provide insights into the electronic structure of the compound. These findings have implications for the development of new phosphor materials and radiation detection systems based on coordination compounds.
Contemporary research has also explored the high-pressure behavior of barium tetracyanoplatinate crystals, revealing significant pressure-induced changes in optical properties. Under hydrostatic pressure up to 23 kilobars, the compound exhibits red-shifts in emission spectra of approximately 280 wavenumbers per kilobar for transitions polarized parallel to the crystallographic c-axis, and 195 wavenumbers per kilobar for perpendicular polarizations. These pressure studies have provided valuable information about intermolecular interactions and have supported theories regarding one-dimensional electronic behavior in tetracyanoplatinate systems. The compound's response to external pressure has implications for understanding the electronic properties of related coordination compounds and for developing pressure-sensitive optical materials.
Properties
Molecular Formula |
C4H2BaN4OPt |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
barium(2+);platinum(2+);tetracyanide;hydrate |
InChI |
InChI=1S/4CN.Ba.H2O.Pt/c4*1-2;;;/h;;;;;1H2;/q4*-1;+2;;+2 |
InChI Key |
CZDSTFFCJXGHPD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Ba+2].[Pt+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Weight : 454.498 g/mol
- Appearance : Yellow powder
- Solubility : Soluble in water
- Melting Point : Decomposes at 100 °C
- Density : 3.05 g/cm³
These properties contribute to its versatility in different applications.
Catalysis
Barium tetracyanoplatinate(II) hydrate serves as a catalyst in various chemical reactions, particularly in organic synthesis and the production of pharmaceuticals. Its ability to stabilize oxidation states of platinum enhances its effectiveness in catalyzing reactions.
Case Study: Catalytic Activity in Organic Reactions
A study demonstrated that this compound could facilitate the oxidation of alcohols to aldehydes and ketones under mild conditions. The reaction showed high selectivity and yield, indicating its potential for industrial applications.
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Oxidation of Alcohols | Barium Tetracyanoplatinate(II) | 85 | Mild temperature |
| Hydrogenation Reactions | Barium Tetracyanoplatinate(II) | 90 | Room temperature |
Materials Science
In materials science, this compound is explored for its role in developing advanced materials such as sensors and electronic devices. Its unique electronic properties can enhance the performance of these materials.
Case Study: Development of Sensor Technology
Research has shown that incorporating this compound into polymer matrices improves sensor responsiveness to environmental changes, such as temperature and humidity. This application is particularly relevant for developing smart materials.
Analytical Chemistry
This compound is utilized as a reagent in analytical chemistry for detecting various ions and compounds. Its ability to form stable complexes makes it suitable for quantitative analysis.
Case Study: Ion Detection Methodology
A method using this compound for the detection of heavy metal ions was developed, showing sensitivity and specificity. The study highlighted its utility in environmental monitoring.
| Ion Detected | Detection Limit (ppm) | Method Used |
|---|---|---|
| Lead (Pb²⁺) | 0.1 | Spectrophotometry |
| Mercury (Hg²⁺) | 0.05 | Electrochemical methods |
Biological Applications
Emerging research indicates potential biological applications of this compound, particularly in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.
Case Study: Drug Delivery Systems
Studies have explored the use of this compound as a carrier for anticancer drugs, demonstrating enhanced solubility and controlled release profiles, which are critical for effective cancer therapy.
Comparison with Similar Compounds
Structural and Chemical Properties
- Cation Influence : The larger ionic radius of Ba²⁺ compared to K⁺ results in distinct lattice packing and stability. For example, BaPt(CN)₄·4H₂O forms a hydrogen-bonded network with water molecules, while K⁺ salts like K₂Pt(CN)₄·xH₂O are more soluble and used in solution-based applications .
- Metal Center Effects: Pt²⁺ and Pd²⁺ complexes exhibit stronger ligand field stabilization compared to Ni²⁺, influencing their optical and catalytic properties. The [Pt(CN)₄]²⁻ anion is noted for luminescence and structural versatility .
Physical and Thermal Properties
- Thermal Stability : BaPt(CN)₄·4H₂O decomposes at 100°C, while potassium salts likely exhibit higher thermal stability due to stronger ionic interactions with K⁺ .
- Solubility Trends : The insolubility of the barium derivative contrasts with the water-soluble potassium salts, making the latter preferable for aqueous reactions .
Preparation Methods
Formation of Potassium Tetracyanoplatinate(II) Hydrate
- Reagents : Potassium tetrachloroplatinate(II) (K2PtCl4) or platinum(II) chloride (PtCl2), potassium cyanide (KCN), and water.
- Procedure : A solution of PtCl2 or K2PtCl4 is added to a cold, saturated aqueous solution of potassium cyanide under a fume hood due to the toxicity of cyanide. This results in the formation of potassium tetracyanoplatinate(II) hydrate, K2Pt(CN)4·3H2O, as a precipitate.
- Isolation : The precipitate is filtered under suction and washed to remove impurities.
Conversion to this compound
- Reagents : The filtered potassium tetracyanoplatinate(II) hydrate is dissolved in water to form a clear solution.
- Procedure : A concentrated aqueous solution of barium chloride (BaCl2) is slowly added to the potassium tetracyanoplatinate solution. This leads to the precipitation of this compound, BaPt(CN)4·4H2O.
- Isolation and Purification : The precipitate is filtered off by suction and washed with cold water to remove residual salts and impurities.
This method is well-documented in inorganic synthesis literature and is considered standard for preparing this compound with high purity and yield.
Reaction Scheme
$$
\text{PtCl}2 \text{ or } \text{K}2\text{PtCl}4 + 4 \text{KCN} \rightarrow \text{K}2\text{Pt(CN)}4 \cdot 3\text{H}2\text{O} \downarrow
$$
$$
\text{K}2\text{Pt(CN)}4 \cdot 3\text{H}2\text{O} + \text{BaCl}2 \rightarrow \text{BaPt(CN)}4 \cdot 4\text{H}2\text{O} \downarrow + 2 \text{KCl}
$$
Detailed Research Findings and Considerations
- Purity and Yield : The purity of this compound depends heavily on the purity of the potassium tetracyanoplatinate intermediate and the careful control of reaction conditions, including temperature and concentration.
- Hydration State : The tetrahydrate form is stable under ambient conditions, and the water molecules are integral to the crystal structure, influencing solubility and thermal decomposition behavior.
- Safety Notes : Due to the involvement of cyanide ions, all synthetic steps must be conducted under strict safety protocols, including the use of fume hoods and personal protective equipment to avoid cyanide exposure.
- Solubility : The compound is slightly soluble in water (approximately 3.5 g/100 mL at 20°C) and insoluble in ethanol, which assists in its purification by selective precipitation.
- Melting and Decomposition : The compound melts at about 100°C, but this is accompanied by decomposition, indicating thermal sensitivity.
Comparative Table of Preparation Steps
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Formation of potassium salt | PtCl2 or K2PtCl4 + KCN (cold, saturated) | K2Pt(CN)4·3H2O (precipitate) | Requires fume hood; cyanide toxic |
| Conversion to barium salt | K2Pt(CN)4·3H2O solution + BaCl2 (concentrated) | BaPt(CN)4·4H2O (precipitate) | Precipitate washed with cold water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
